molecular formula C21H46N2O5S B15193418 N,N,N-Trimethyl-3-(tetradecanoylamino)propan-1-aminium methyl sulfate CAS No. 19277-89-5

N,N,N-Trimethyl-3-(tetradecanoylamino)propan-1-aminium methyl sulfate

Cat. No.: B15193418
CAS No.: 19277-89-5
M. Wt: 438.7 g/mol
InChI Key: PNNWLPFJQOPLMI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-myristoylaminopropyltrimethylammonium methylsulfate typically involves the following steps:

    Acylation: Myristic acid is reacted with 3-aminopropyltrimethylammonium chloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form 3-myristoylaminopropyltrimethylammonium chloride.

    Quaternization: The resulting product is then quaternized with methyl sulfate to yield 3-myristoylaminopropyltrimethylammonium methylsulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-myristoylaminopropyltrimethylammonium methylsulfate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can be reduced to its corresponding amine and alcohol derivatives.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium cyanide (KCN) are employed.

Major Products

    Oxidation: Produces various oxidized derivatives depending on the conditions.

    Reduction: Yields amine and alcohol derivatives.

    Substitution: Results in substituted quaternary ammonium compounds.

Scientific Research Applications

3-myristoylaminopropyltrimethylammonium methylsulfate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

    Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and liposomes.

    Industry: Utilized in the formulation of personal care products, such as shampoos and conditioners, due to its surfactant properties.

Mechanism of Action

The mechanism of action of 3-myristoylaminopropyltrimethylammonium methylsulfate involves its interaction with lipid membranes. The compound integrates into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in applications requiring cell disruption and protein solubilization.

Comparison with Similar Compounds

Similar Compounds

    Cetyltrimethylammonium bromide (CTAB): Another quaternary ammonium compound with similar surfactant properties.

    Dodecyltrimethylammonium chloride (DTAC): A shorter-chain analog with comparable applications in detergents and surfactants.

Uniqueness

3-myristoylaminopropyltrimethylammonium methylsulfate is unique due to its specific chain length and functional groups, which confer distinct solubility and interaction properties compared to other quaternary ammonium compounds. Its ability to form stable micelles and liposomes makes it particularly valuable in drug delivery and biochemical research.

Properties

CAS No.

19277-89-5

Molecular Formula

C21H46N2O5S

Molecular Weight

438.7 g/mol

IUPAC Name

methyl sulfate;trimethyl-[3-(tetradecanoylamino)propyl]azanium

InChI

InChI=1S/C20H42N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-14-15-17-20(23)21-18-16-19-22(2,3)4;1-5-6(2,3)4/h5-19H2,1-4H3;1H3,(H,2,3,4)

InChI Key

PNNWLPFJQOPLMI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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